
Pipemidic acid
Übersicht
Beschreibung
Pipemidic acid is a synthetic antibacterial agent belonging to the pyridopyrimidine class. It was introduced in 1979 and is effective against a broad spectrum of gram-negative bacteria, including Escherichia coli, Proteus, Morganella, Citrobacter, Klebsiella, Enterobacter, Serratia, and Pseudomonas aeruginosa . It has been used primarily for treating gastrointestinal, biliary, and urinary infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pipemidic acid is synthesized through a series of chemical reactions involving the formation of a pyridopyrimidine core. The synthesis typically starts with the condensation of ethyl acetoacetate with guanidine to form a pyrimidine derivative. This intermediate is then reacted with piperazine to yield this compound .
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified through crystallization and filtration processes .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pipemidinsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Pipemidinsäure kann oxidiert werden, um entsprechende Oxoderivate zu bilden.
Reduktion: Reduktionsreaktionen können Pipemidinsäure in ihre reduzierten Formen umwandeln.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene (Chlor, Brom), Alkylierungsmittel (Methyliodid).
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Pipemidinsäure mit modifizierten funktionellen Gruppen, die ihre antibakteriellen Eigenschaften verbessern .
Wissenschaftliche Forschungsanwendungen
Antibacterial Efficacy
Pipemidic acid exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. Its mechanism involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. This action results in the disruption of bacterial cell division and growth.
Comparative Studies
- Efficacy Against Common Pathogens : In studies comparing this compound with other antibiotics such as cephalexin, ampicillin, and carbenicillin, this compound demonstrated superior effectiveness against various pathogens including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa .
- Urinary Tract Infections : In a clinical trial involving women with uncomplicated urinary tract infections, this compound was found to be as effective as nitrofurantoin, showing no significant differences in treatment outcomes .
Antibiotic | Activity Level (in vitro) | Pathogens Targeted |
---|---|---|
This compound | High | E. coli, K. pneumoniae, S. aureus |
Nitrofurantoin | Moderate | E. coli, K. pneumoniae |
Cephalexin | Low | S. aureus |
Gentamicin | Very High | Pseudomonas aeruginosa |
Clinical Applications
This compound is primarily indicated for treating chronic urinary tract infections due to its broad-spectrum activity against the pathogens commonly responsible for these infections.
Case Studies
- A study involving 60 women showed that this compound was a satisfactory alternative to nitrofurantoin for treating uncomplicated urinary tract infections .
- In another comparative analysis, this compound was administered to mice with systemic infections caused by Staphylococcus aureus and various gram-negative bacilli, demonstrating superior therapeutic efficacy compared to other antibiotics .
Research on Derivatives
Recent research has focused on developing derivatives of this compound to enhance its efficacy and reduce side effects associated with its use.
New Compound Development
- Studies have explored modifications to the piperazinyl region of this compound to mitigate adverse effects while maintaining antibacterial activity . These derivatives are being evaluated for their potential in treating resistant strains of bacteria.
Safety and Tolerability
This compound is generally well-tolerated at therapeutic doses, with fewer side effects reported compared to other antibiotics in its class . This aspect makes it a viable option for long-term treatment regimens in patients prone to recurrent urinary tract infections.
Wirkmechanismus
Pipemidic acid exerts its antibacterial effects by inhibiting bacterial DNA synthesis. It targets the bacterial enzyme DNA gyrase, which is essential for DNA replication and transcription. By binding to this enzyme, this compound prevents the supercoiling of DNA, leading to the inhibition of bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Nalidixic Acid: Another quinolone antibiotic with similar antibacterial properties but different chemical structure.
Norfloxacin: A fluoroquinolone with broader spectrum activity and higher potency.
Ofloxacin: A fluoroquinolone with enhanced activity against both gram-negative and gram-positive bacteria.
Uniqueness of Pipemidic Acid: this compound is unique due to its specific structure, which allows it to effectively target DNA gyrase in gram-negative bacteria. Its zwitterionic nature enhances its ability to penetrate bacterial cells, making it a potent antibacterial agent .
Biologische Aktivität
Pipemidic acid is a synthetic antimicrobial agent belonging to the quinolone class, primarily used for treating urinary tract infections (UTIs) and other bacterial infections. Its biological activity is characterized by its mechanism of action, spectrum of activity, clinical efficacy, and safety profile. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
This compound exerts its antibacterial effects by inhibiting bacterial DNA synthesis. It specifically targets DNA gyrase and topoisomerase I, enzymes crucial for DNA replication and maintenance in bacteria. By blocking these enzymes, this compound disrupts DNA strand separation and supercoiling, leading to bacterial cell death. This mechanism categorizes this compound as a bactericidal agent, effective against a range of Gram-negative and some Gram-positive bacteria .
Antimicrobial Spectrum
This compound demonstrates significant antimicrobial activity against various pathogens, particularly:
- Gram-negative bacteria : Escherichia coli, Salmonella typhimurium, Proteus mirabilis, Pseudomonas aeruginosa.
- Gram-positive bacteria : Certain strains of Staphylococcus aureus.
The minimum inhibitory concentrations (MICs) of this compound derivatives have shown promising results:
- E. coli: MIC 0.98–3.91 µg/ml
- Salmonella typhimurium: MIC 0.98–7.81 µg/ml
- Proteus mirabilis: MIC 0.98–7.81 µg/ml .
Clinical Efficacy
Clinical studies have evaluated the effectiveness of this compound in treating UTIs and other infections:
- In a study involving 60 women with uncomplicated UTIs, this compound demonstrated comparable efficacy to nitrofurantoin, with no statistical difference in treatment outcomes .
- In animal models, this compound was effective against systemic infections caused by Staphylococcus aureus and various Gram-negative bacilli, outperforming other antibiotics like nalidixic acid and piromidic acid .
Safety and Side Effects
This compound has been reported to have a relatively low toxicity profile. The LD50 values in various animal studies indicate that it is well-tolerated:
Common side effects include gastrointestinal disturbances and skin rashes; however, severe adverse reactions are rare. Notably, some studies indicated potential joint-related side effects in young dogs administered high doses .
Research Findings and Case Studies
Recent research has focused on synthesizing new derivatives of this compound to enhance its antimicrobial properties:
- Synthesis of New Derivatives : A study synthesized novel this compound derivatives using Mannich reactions with 1,2,4-triazole-3-thiones. These derivatives exhibited enhanced antibacterial activity compared to standard controls like nitrofurantoin and ampicillin .
- In Silico Studies : Computational docking studies indicated that modifications to the piperazinyl region could improve drug potency while reducing side effects .
- Comparative Studies : A comparative study highlighted that this compound showed superior activity against resistant strains of bacteria when compared to traditional antibiotics like cephalexin and carbenicillin .
Summary Table of Biological Activity
Pathogen | MIC (µg/ml) | Activity Comparison |
---|---|---|
Escherichia coli | 0.98–3.91 | Superior to nalidixic acid |
Salmonella typhimurium | 0.98–7.81 | Comparable efficacy to nitrofurantoin |
Proteus mirabilis | 0.98–7.81 | Effective against resistant strains |
Pseudomonas aeruginosa | Variable | Less effective than gentamicin in some cases |
Eigenschaften
IUPAC Name |
8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-2-18-8-10(13(21)22)11(20)9-7-16-14(17-12(9)18)19-5-3-15-4-6-19/h7-8,15H,2-6H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHZPMXAZQZXHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023479 | |
Record name | Pipemidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pipemidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.322 mg/mL at 25 °C | |
Record name | Pipemidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51940-44-4 | |
Record name | Pipemidic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51940-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pipemidic acid [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051940444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pipemidic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13823 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | pipemidic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pipemidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pipemidic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.283 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPEMIDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT12J5HVR8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pipemidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
253 - 255 °C | |
Record name | Pipemidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.